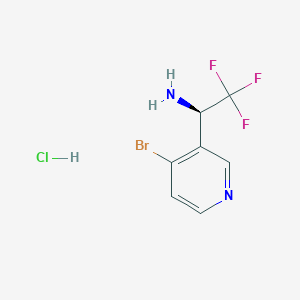
(R)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a bromopyridine moiety and a trifluoroethanamine group, making it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 4-position.
Trifluoroethylation: The brominated pyridine is then subjected to trifluoroethylation, where a trifluoroethanamine group is introduced.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoroethylation reactions, followed by chromatographic techniques for enantiomeric resolution. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its trifluoroethanamine group can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, ®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is investigated for its potential
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1R)-1-(4-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-1-2-13-3-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
VPOVSXUHCDQZHO-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CN=CC(=C1Br)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CN=CC(=C1Br)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



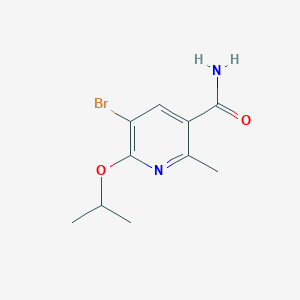


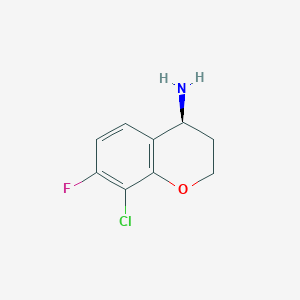
![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
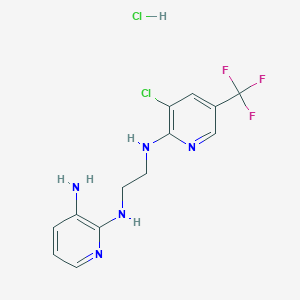
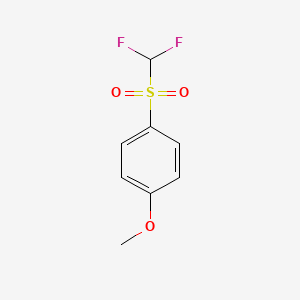
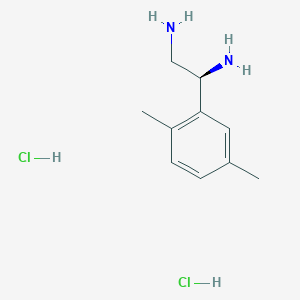
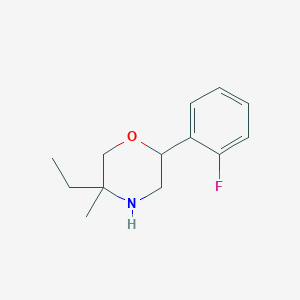
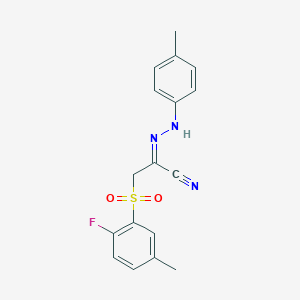
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
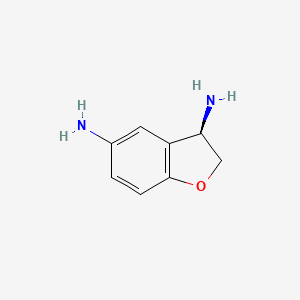
![9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
